molecular formula C11H9N5O B2612439 4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline CAS No. 1232770-00-1

4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline

Cat. No. B2612439
CAS RN: 1232770-00-1
M. Wt: 227.227
InChI Key: WBRAJIHRVONSLR-UHFFFAOYSA-N
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Description

Triazolopyridazines are a class of compounds that contain a pyridazine ring fused with a 1,2,4-triazole ring . They are part of the larger family of azoles, which are nitrogen-containing heterocycles .


Synthesis Analysis

The synthesis of triazolopyridazines can involve various methods. One common approach is the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of triazolopyridazines involves a five-membered triazole ring fused with a six-membered pyridazine ring . The exact structure can vary depending on the positions of the nitrogen atoms in the ring.


Chemical Reactions Analysis

Triazolopyridazines can undergo various chemical reactions, depending on their substitution patterns and reaction conditions .


Physical And Chemical Properties Analysis

Triazolopyridazines are typically solid at room temperature . Their exact physical and chemical properties can vary depending on their specific structure and substitution patterns.

Scientific Research Applications

Anticancer Activity

The compound has shown potential in the field of cancer research . It has demonstrated effective anti-proliferative activity against various cancer cell lines such as A549, Bewo, and MCF-7 . The compound effectively binds with c-Met kinase through two hydrogen bonds and one π-π interaction , which could make it a potential anticancer agent.

Antimicrobial Activity

The compound has been studied for its antimicrobial properties . It has shown high antibacterial, antifungal activities compared to commercial antibiotics . It has been effective against E. coli, P. aeruginosa (Gram-negative bacteria), and S. aureus (Gram-positive bacteria) .

Antifungal Activity

In addition to its antibacterial properties, the compound has also shown antifungal activity against C. albicans .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties . It has shown high anti-inflammatory activities compared to the commercial antibiotic Indomethacin .

Enzyme Inhibition

The compound has been found to inhibit various enzymes . It has shown inhibitory activity against carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase .

Antitubercular Agents

The compound has been studied for its potential as an antitubercular agent . It has shown promising results in this field .

Drug Design and Discovery

The compound has profound importance in drug design, discovery, and development . The structure-activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which includes “4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline”, has been a focus of research .

In Silico Pharmacokinetic and Molecular Modeling Studies

The compound has been used in in silico pharmacokinetic and molecular modeling studies . These studies have been summarized and could provide valuable insights for researchers .

Mechanism of Action

The mechanism of action of triazolopyridazines can vary widely depending on their specific structure and the target they interact with. They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Safety and Hazards

Like all chemicals, triazolopyridazines should be handled with care. They may pose various health hazards depending on their specific structure and properties .

Future Directions

The future research directions in the field of triazolopyridazines could involve the development of new synthetic methods, the exploration of their biological activities, and their potential applications in medicinal chemistry .

properties

IUPAC Name

4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c12-8-1-3-9(4-2-8)17-11-6-5-10-14-13-7-16(10)15-11/h1-7H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRAJIHRVONSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline

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